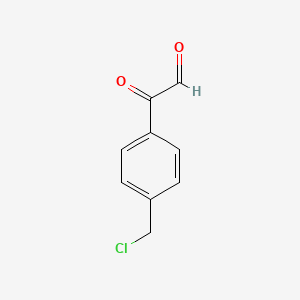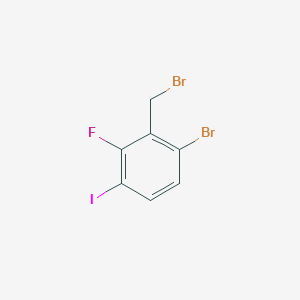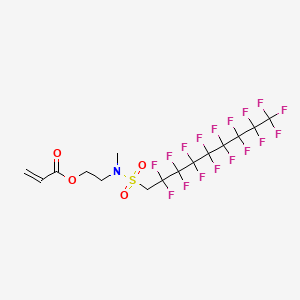
2-(N-(1,1-Dihydroperfluorononylsulfonyl)-N-methylamino)ethyl acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-(1,1-Dihydroperfluorononylsulfonyl)-N-methylamino)ethyl acrylate is a specialized chemical compound that belongs to the class of acrylates. Acrylates are known for their applications in polymer chemistry, particularly in the production of plastics, adhesives, and coatings. This compound is characterized by the presence of a perfluorononylsulfonyl group, which imparts unique properties such as hydrophobicity and chemical resistance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(1,1-Dihydroperfluorononylsulfonyl)-N-methylamino)ethyl acrylate typically involves the following steps:
Preparation of the Perfluorononylsulfonyl Chloride: This can be achieved by reacting perfluorononanoic acid with thionyl chloride under reflux conditions.
Formation of the N-Methylamino Intermediate: The perfluorononylsulfonyl chloride is then reacted with N-methylamine to form the N-methylamino intermediate.
Acrylation: Finally, the N-methylamino intermediate is reacted with acryloyl chloride in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(N-(1,1-Dihydroperfluorononylsulfonyl)-N-methylamino)ethyl acrylate can undergo various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers with unique properties.
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester linkage in the acrylate can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Substitution Reactions: Nucleophiles such as amines or thiols can be used.
Hydrolysis: Acidic or basic aqueous solutions are employed.
Major Products Formed
Polymers: The polymerization of this compound results in polymers with hydrophobic and chemically resistant properties.
Substituted Products: Nucleophilic substitution can yield various derivatives depending on the nucleophile used.
Hydrolysis Products: Hydrolysis results in the formation of the corresponding carboxylic acid and alcohol.
Aplicaciones Científicas De Investigación
2-(N-(1,1-Dihydroperfluorononylsulfonyl)-N-methylamino)ethyl acrylate has several scientific research applications, including:
Polymer Chemistry: Used in the synthesis of specialized polymers with unique properties.
Surface Coatings: Employed in the development of hydrophobic and chemically resistant coatings.
Biomedical Applications: Potential use in drug delivery systems due to its ability to form biocompatible polymers.
Industrial Applications: Used in the production of adhesives, sealants, and other materials requiring chemical resistance.
Mecanismo De Acción
The mechanism of action of 2-(N-(1,1-Dihydroperfluorononylsulfonyl)-N-methylamino)ethyl acrylate is primarily related to its ability to undergo polymerization and form stable polymers. The perfluorononylsulfonyl group imparts hydrophobicity and chemical resistance, making the resulting polymers suitable for various applications. The acrylate group allows for easy polymerization, enabling the formation of long polymer chains.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(N-(1,1-Dihydroperfluorooctylsulfonyl)-N-methylamino)ethyl acrylate
- 2-(N-(1,1-Dihydroperfluorodecylsulfonyl)-N-methylamino)ethyl acrylate
Comparison
Compared to similar compounds, 2-(N-(1,1-Dihydroperfluorononylsulfonyl)-N-methylamino)ethyl acrylate offers a balance between hydrophobicity and chemical resistance due to the length of the perfluorononyl chain. This makes it particularly suitable for applications requiring both properties, such as in advanced coatings and specialized polymers.
Propiedades
| 66008-69-3 | |
Fórmula molecular |
C15H12F17NO4S |
Peso molecular |
625.3 g/mol |
Nombre IUPAC |
2-[2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononylsulfonyl(methyl)amino]ethyl prop-2-enoate |
InChI |
InChI=1S/C15H12F17NO4S/c1-3-7(34)37-5-4-33(2)38(35,36)6-8(16,17)9(18,19)10(20,21)11(22,23)12(24,25)13(26,27)14(28,29)15(30,31)32/h3H,1,4-6H2,2H3 |
Clave InChI |
PIINPBJRTIJQBX-UHFFFAOYSA-N |
SMILES canónico |
CN(CCOC(=O)C=C)S(=O)(=O)CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12849533.png)
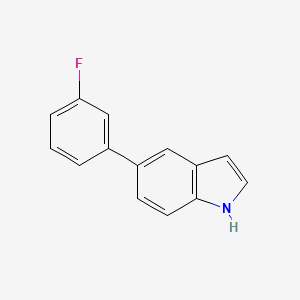

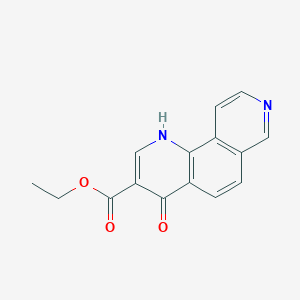
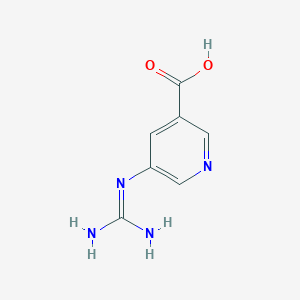
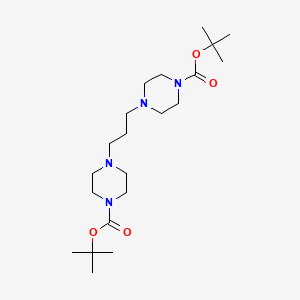
![(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-4-((3-Aminopropanoyl)oxy)-9-(((2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy)-12-(benzoyloxy)-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxete-6,12b-diyl diacetate](/img/structure/B12849574.png)
